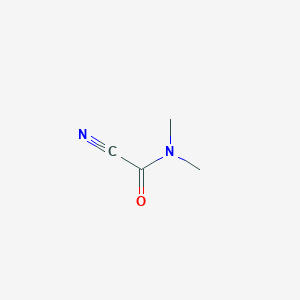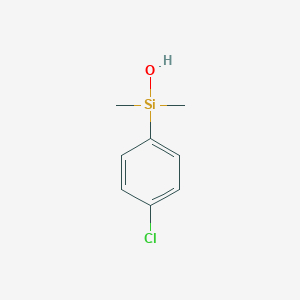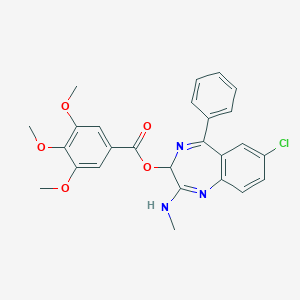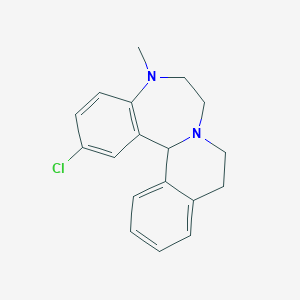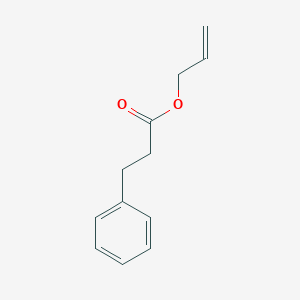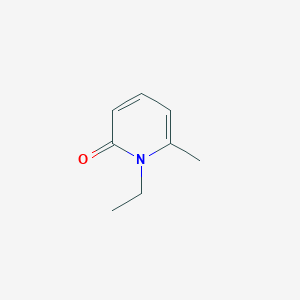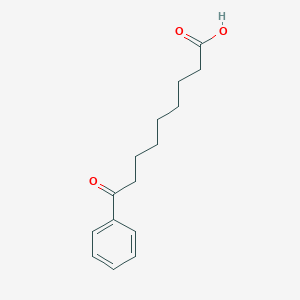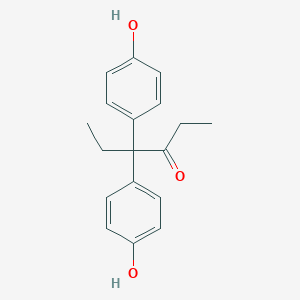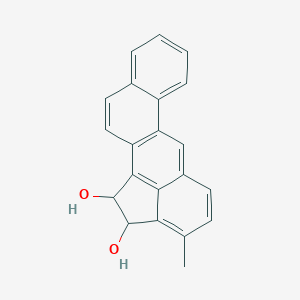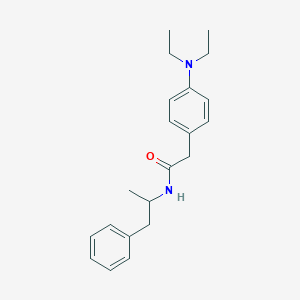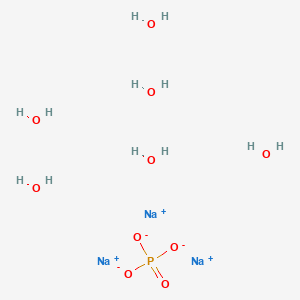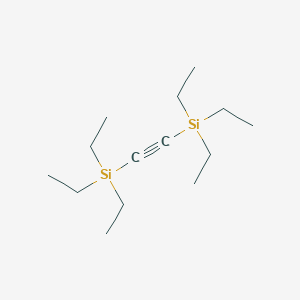
Bis(triethylsilyl)acetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triethylsilyl)acetylene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive and versatile compound that has been used in a wide range of fields, including materials science, organic synthesis, and biochemistry. In
Applications De Recherche Scientifique
Bis(triethylsilyl)acetylene has been extensively studied for its potential applications in materials science, organic synthesis, and biochemistry. In materials science, Bis(triethylsilyl)acetylene has been used as a precursor for the synthesis of carbon nanotubes and graphene. In organic synthesis, it has been used as a reactive intermediate for the formation of complex organic molecules. In biochemistry, Bis(triethylsilyl)acetylene has been used as a tool for the study of protein-ligand interactions and enzyme catalysis.
Mécanisme D'action
Bis(triethylsilyl)acetylene is a highly reactive compound that can undergo a variety of reactions, including cycloaddition, cross-coupling, and nucleophilic addition reactions. Its reactivity makes it a useful tool for the synthesis of complex organic molecules and the study of enzyme catalysis.
Effets Biochimiques Et Physiologiques
Bis(triethylsilyl)acetylene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, indicating that it may have potential applications as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(triethylsilyl)acetylene has several advantages as a tool for scientific research. It is highly reactive and versatile, making it useful for a wide range of applications. It is also relatively easy to synthesize and handle in the laboratory. However, Bis(triethylsilyl)acetylene is highly reactive and can be dangerous to handle, requiring proper safety precautions.
Orientations Futures
There are several potential future directions for research on Bis(triethylsilyl)acetylene. One area of interest is its potential as an anti-cancer agent, which could be further explored through studies on its toxicity to cancer cells. Another area of interest is its potential as a tool for the study of protein-ligand interactions and enzyme catalysis. Further research could also explore the use of Bis(triethylsilyl)acetylene in the synthesis of complex organic molecules and the formation of carbon nanotubes and graphene.
Méthodes De Synthèse
Bis(triethylsilyl)acetylene can be synthesized through a variety of methods, including the reaction of triethylsilylacetylene with a metal acetylide, such as sodium acetylide. This reaction results in the formation of a highly reactive intermediate, which can be further reacted with another triethylsilylacetylene molecule to form Bis(triethylsilyl)acetylene.
Propriétés
Numéro CAS |
17947-98-7 |
|---|---|
Nom du produit |
Bis(triethylsilyl)acetylene |
Formule moléculaire |
C14H30Si2 |
Poids moléculaire |
254.56 g/mol |
Nom IUPAC |
triethyl(2-triethylsilylethynyl)silane |
InChI |
InChI=1S/C14H30Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H2,1-6H3 |
Clé InChI |
GQSZUQQPXIVHHU-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C#C[Si](CC)(CC)CC |
SMILES canonique |
CC[Si](CC)(CC)C#C[Si](CC)(CC)CC |
Synonymes |
BIS(TRIETHYLSILYL)ACETYLENE 97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



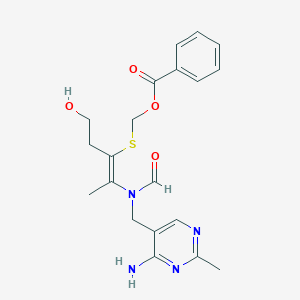
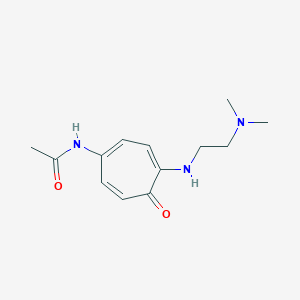
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
